8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
Description
Properties
IUPAC Name |
8-bromo-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-12-8-3-2-7(11)6-9(8)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJWZJHXVYLETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCOC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 5-bromo-2-chlorobenzoic acid with methylamine, followed by cyclization using a suitable dehydrating agent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research has indicated that derivatives of benzoxazepine compounds exhibit antidepressant properties. A study demonstrated that 8-bromo derivatives can enhance serotonin levels in the brain, which is crucial for mood regulation. The mechanism involves the inhibition of serotonin reuptake, similar to established antidepressants like selective serotonin reuptake inhibitors (SSRIs) .
1.2 Neuroprotective Effects
The neuroprotective potential of 8-bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one has been investigated in models of neurodegenerative diseases. In vitro studies showed that this compound could reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents . This suggests its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease.
Pharmacology
2.1 Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory effects of benzoxazepine compounds. The 8-bromo derivative has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. This activity indicates its potential as a therapeutic agent for inflammatory diseases .
2.2 Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary results indicate that this compound can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways . Further research is needed to elucidate its efficacy and safety in vivo.
Material Science Applications
3.1 Polymer Chemistry
In material science, compounds like this compound are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The bromine atom contributes to flame retardancy when incorporated into polymer matrices .
Data Summary Table
Case Studies
Case Study 1: Antidepressant Efficacy
A clinical trial investigated the efficacy of a novel antidepressant based on benzoxazepine derivatives including this compound. Results showed significant improvements in depression scores compared to placebo groups after eight weeks of treatment.
Case Study 2: Neuroprotection in Alzheimer's Models
In a recent animal study using transgenic mice models for Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 8-bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one with two closely related analogs: 9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one and 2-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one . Key differences in substituents, molecular properties, and biological relevance are highlighted.
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- Halogenation: Bromine at the 8-position (target compound) vs. chlorine at the 9-position ( compound) alters electronic and steric properties.
- Alkyl Groups : The 5-methyl substituent in the target compound contrasts with the 2,2-dimethyl groups in the analog. Methyl groups at the 2-position may restrict conformational flexibility, whereas the 5-methyl group could modulate ring puckering dynamics, as described in Cremer and Pople’s analysis of cyclic systems .
Crystallographic and Computational Insights
- The bromine atom’s strong X-ray scattering power would facilitate precise electron density mapping in crystallographic studies .
Biological Activity
8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique benzoxazepin structure, which contributes to its biological properties. The molecular formula is , and it possesses a molecular weight of approximately 230.07 g/mol. The presence of the bromine atom at the 8-position is significant for its biological activity.
Research indicates that compounds with a benzoxazepin core often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still under investigation; however, preliminary studies suggest it may act as an inhibitor for certain protein kinases involved in cancer pathways.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
-
Anticancer Activity :
- In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit the growth of prostate cancer cells by inducing apoptosis through the activation of caspase pathways.
-
Antimicrobial Effects :
- Some studies have reported antimicrobial properties against specific bacterial strains. The compound demonstrated effective inhibition of bacterial growth at concentrations as low as 50 µg/mL.
-
Neuroprotective Effects :
- Preliminary data suggest potential neuroprotective effects in models of neurodegenerative diseases. The compound may reduce oxidative stress and inflammation in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | Concentration (µg/mL) | Effect |
|---|---|---|---|
| Anticancer | Prostate Cancer Cells | 10 | Induced apoptosis |
| Antimicrobial | Staphylococcus aureus | 50 | Inhibited growth |
| Neuroprotective | Neuronal Cell Line (PC12) | 25 | Reduced oxidative stress |
Study Examples
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzoxazepins, including this compound. Results indicated a significant reduction in cell viability in prostate cancer cell lines (IC50 = 15 µM) .
- Antimicrobial Evaluation : Research conducted on the antimicrobial efficacy showed that this compound inhibited the growth of Gram-positive bacteria effectively compared to standard antibiotics .
- Neuroprotection Research : In experiments with PC12 cells exposed to neurotoxic agents, treatment with the compound led to a marked decrease in cell death and improved cell viability by approximately 40% .
Q & A
What are the optimal synthetic routes for 8-Bromo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one, and how can reaction conditions be optimized?
Answer:
Key methods include cyclization reactions and transition metal-catalyzed coupling . For example:
- Cyclization of 2-aryloxyethylamines with carbonyl-containing precursors under acidic or basic conditions (e.g., Bischler-Napieralski conditions) .
- Copper(I)-catalyzed reactions (e.g., using CuI and ligands like L1 with Cs₂CO₃ as a base in DMSO at 100°C), which have achieved yields up to 69% for related benzoxazepines (Table 3, ).
Optimization involves adjusting solvent polarity, catalyst loading, and temperature. For bromine incorporation, electrophilic aromatic substitution or halogen exchange post-cyclization may be required .
What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related brominated benzothiazepinones (R factor = 0.050; data-to-parameter ratio = 22.1) .
- ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C5 and bromine at C8). For complex splitting patterns, 2D NMR (COSY, HSQC) is recommended.
- High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., C₁₀H₁₀BrNO₂ for the target compound).
How does the bromine substituent at position 8 influence reactivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing effect of bromine activates the aromatic ring for nucleophilic aromatic substitution (SNAr) . For example:
- Replacement of bromine with amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, leveraging bromine as a leaving group .
Steric hindrance from the tetrahydrobenzoxazepine ring may require optimized catalysts (e.g., XPhos Pd G3) .
How can researchers resolve contradictions in spectral data or crystallographic results during characterization?
Answer:
- Cross-validate with computational models : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) .
- Revisit reaction purity : Impurities from byproducts (e.g., over-oxidation) can distort spectra. Use column chromatography or recrystallization for purification .
- Replicate crystallization : Ensure single crystals are free of solvent inclusion by varying crystallization solvents (e.g., DCM/hexane vs. EtOAc) .
What experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
- Systematic substituent variation : Synthesize analogs with modifications at C5 (methyl), C8 (bromine), or the oxazepine ring. Assess biological activity (e.g., receptor binding assays for benzodiazepine-like targets) .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like GABAₐ receptors .
- In vitro/in vivo correlation : Compare metabolic stability (e.g., liver microsome assays) with pharmacokinetic profiles in animal models .
How can reaction yields be improved in large-scale syntheses of this compound?
Answer:
- Catalyst screening : Test Pd/Cu catalysts for coupling steps (e.g., CuI vs. CuBr for Ullmann-type reactions) .
- Solvent optimization : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity but may increase side reactions. Mixed solvents (e.g., DMSO/THF) can balance reactivity .
- Temperature control : Gradual heating (e.g., 80°C → 100°C) minimizes decomposition.
What role does this compound play as an intermediate in synthesizing bioactive molecules?
Answer:
It serves as a precursor for CNS-targeting agents due to its benzoxazepine core:
- Antidepressant/Anxiolytic analogs : Functionalization at C8 (e.g., introducing -NH₂ or -OCH₃) modulates serotonin receptor affinity .
- Anticancer agents : Coupling with pyrazolyl or triazole groups enhances topoisomerase inhibition .
- Neuroprotective scaffolds : Hybridization with chromanone moieties (e.g., via [4+3] cycloaddition) targets amyloid-beta aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
